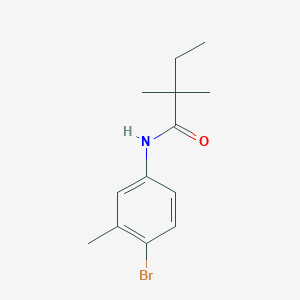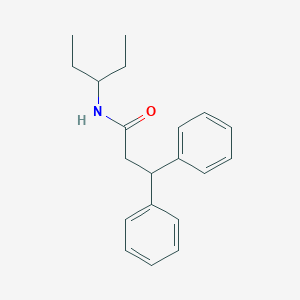
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized using a variety of methods and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea in lab experiments is its high purity and stability. It has been synthesized using reliable methods, and its purity can be confirmed using various analytical techniques. Additionally, it has been found to exhibit promising biological activities, making it a potential candidate for therapeutic applications.
One limitation of using 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions for in vitro experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
将来の方向性
There are several future directions for research on 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. It has been found to exhibit activity against various types of cancer cells, and further studies could explore its potential as a cancer treatment.
Another direction is to investigate its potential as an anti-inflammatory agent. It has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Further studies could explore its potential as a treatment for inflammatory conditions such as arthritis.
Finally, further studies could investigate the mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea. Understanding its mechanism of action could provide insight into its biological activities and potential therapeutic applications.
合成法
The synthesis of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been achieved using a variety of methods. One of the most common methods involves the reaction of 2-methoxybenzyl chloride with 1-(2,5-dimethylphenyl)thiourea in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methoxybenzyl isothiocyanate with 1-(2,5-dimethylphenyl)hydrazine in the presence of a base. Both methods have been found to yield high purity products.
科学的研究の応用
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been found to exhibit promising biological activities, making it a potential candidate for therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to exhibit activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
特性
製品名 |
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea |
|---|---|
分子式 |
C17H20N2OS |
分子量 |
300.4 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-9-13(2)15(10-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
InChIキー |
FQOPSXOYNWGNQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CC=C2OC |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)










![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)